
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that features a benzothiazole ring, a fluoro-substituted phenyl group, and a mercapto-acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Fluoro-Phenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluoro-substituted aniline is reacted with an appropriate electrophile.
Formation of the Mercapto-Acrylonitrile Moiety: This could involve the reaction of a suitable thiol with an acrylonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluoro-phenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance:
In Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Materials Science: It might exhibit unique electronic properties due to its conjugated system, making it useful in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzothiazol-2-yl-3-(phenylamino)-3-mercapto-acrylonitrile: Lacks the fluoro substitution.
2-Benzothiazol-2-yl-3-(2-chloro-phenylamino)-3-mercapto-acrylonitrile: Has a chloro instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, which are crucial factors in drug design.
Propiedades
Fórmula molecular |
C16H10FN3S2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C16H10FN3S2/c17-11-5-1-2-6-12(11)19-15(21)10(9-18)16-20-13-7-3-4-8-14(13)22-16/h1-8,20H,(H,19,21) |
Clave InChI |
XJKKFDDVMGYWHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=CC=C3F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



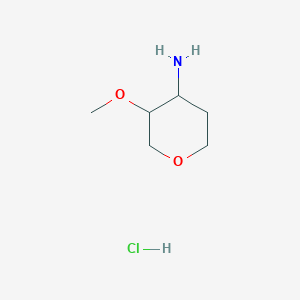
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)

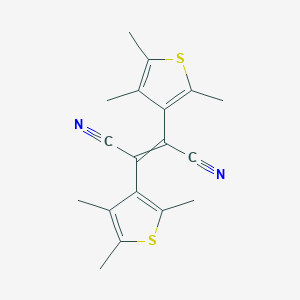
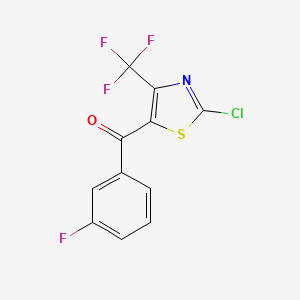

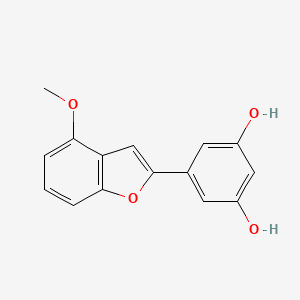
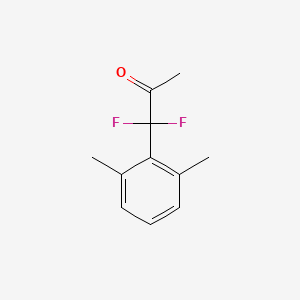

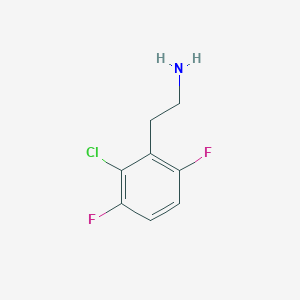
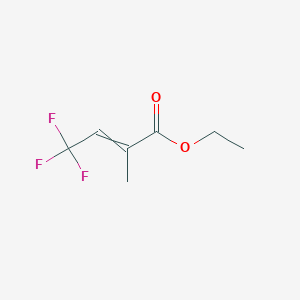
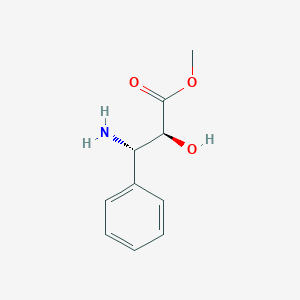
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
